molecular formula C10H18ClNO B2775050 [(5-Methylfuran-2-yl)methyl](2-methylpropyl)amine hydrochloride CAS No. 1240578-51-1

[(5-Methylfuran-2-yl)methyl](2-methylpropyl)amine hydrochloride

Cat. No.: B2775050
CAS No.: 1240578-51-1
M. Wt: 203.71
InChI Key: TZWQWXQXYPBZBN-UHFFFAOYSA-N
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Description

“(5-Methylfuran-2-yl)methylamine hydrochloride” is a chemical compound with the molecular formula C10H18ClNO . It’s a versatile material used in scientific research. Its unique structure allows for various applications, including drug synthesis, catalysis, and organic chemistry studies.


Molecular Structure Analysis

The molecular structure of “(5-Methylfuran-2-yl)methylamine hydrochloride” involves a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The furan ring is substituted with a methyl group at the 5-position and a propylamine group at the 2-position.


Physical and Chemical Properties Analysis

“(5-Methylfuran-2-yl)methylamine hydrochloride” is a compound with a molecular weight of 203.70902 . Detailed physical and chemical properties such as melting point, boiling point, and density might be available in specialized chemical databases .

Scientific Research Applications

Synthesis and Biological Activity

A study by Weerachai Phutdhawong et al. (2019) explores the synthesis of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, including a related amine derivative with significant biological activity against cancer cell lines and bacteria, highlighting the potential of furan derivatives in medicinal chemistry (Weerachai Phutdhawong et al., 2019).

Catalytic Processes

Research by Duo Jin et al. (2020) demonstrates the dimerization of 5-methylfurfuryl alcohol to bis(5-methylfuran-2-yl) methane using a solid acidic nanohybrid catalyst, showcasing an innovative approach to synthesizing bio-based chemicals from renewable resources (Duo Jin et al., 2020).

Chemical Synthesis and Transformations

A method for synthesizing 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles was developed by T. Stroganova et al. (2013), illustrating the versatility of furan derivatives in organic synthesis and the potential for creating novel compounds with varied biological activities (T. Stroganova et al., 2013).

Antimicrobial and Antioxidant Activities

Novel 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives synthesized by A. R. Saundane et al. (2013) were evaluated for their antimicrobial and antioxidant activities, demonstrating the potential of furan derivatives as bioactive compounds (A. R. Saundane et al., 2013).

Mechanism of Action

Target of Action

The primary targets of “(5-Methylfuran-2-yl)methylamine hydrochloride” are currently unknown . This compound is used in proteomics research , which suggests that it may interact with proteins or other biological molecules.

Mode of Action

As a compound used in proteomics research , it may interact with proteins or other biological molecules to exert its effects.

Properties

IUPAC Name

2-methyl-N-[(5-methylfuran-2-yl)methyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c1-8(2)6-11-7-10-5-4-9(3)12-10;/h4-5,8,11H,6-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWQWXQXYPBZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNCC(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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